5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, also known by its systematic IUPAC name, is a synthetic organic compound. Its chemical structure consists of a chromene ring system with a carboxamide functional group attached. The compound exhibits interesting properties due to its aromatic and heterocyclic nature.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Heterocyclization Reaction
- Starting material: 3-methylphenyl ketone (acetophenone) and 2-hydroxybenzaldehyde.
- Reaction: Condensation reaction between the ketone and aldehyde in the presence of a base (such as sodium hydroxide or potassium hydroxide) leads to the formation of the chromene ring.
- Subsequent amidation with an amine (e.g., methylamine) yields the desired carboxamide.
- Overall reaction:
Ketone+Aldehyde→Chromene→Carboxamide
-
Multicomponent Reaction
- A one-pot multicomponent reaction involving a ketone, aldehyde, and amine can directly yield the desired compound.
- This method is efficient and has been explored in recent years.
Industrial Production:
The industrial-scale production of 5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves optimized versions of the above synthetic routes. Process optimization ensures high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas and a catalyst (e.g., palladium on carbon) converts the carbonyl group to a hydroxyl group.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.
Major Products: The major products depend on reaction conditions and substituents. For example, reduction yields the corresponding alcohol.
Scientific Research Applications
5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide finds applications in various fields:
Medicine: It exhibits potential as an anti-inflammatory agent due to its structural resemblance to certain natural products.
Chemical Biology: Researchers use it as a probe to study chromene-based compounds’ interactions with biological targets.
Industry: It serves as a building block for designing novel materials and pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
While there are related chromene derivatives, the unique combination of substituents in 5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide sets it apart. Similar compounds include other chromenes and carboxamides.
Biological Activity
5,7-Dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H19NO3
Molecular Weight: 313.36 g/mol
IUPAC Name: this compound
The compound features a chromene core, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties. The presence of the dimethyl and methyl groups enhances its lipophilicity, potentially improving bioavailability and cellular uptake.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity: The chromene structure can scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Cell Cycle Modulation: Studies suggest that this compound can induce apoptosis in cancer cells by modulating cell cycle progression and promoting pro-apoptotic signals.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In vitro Studies: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value of 25 µM was reported against breast cancer cells (MCF-7) .
- Mechanistic Insights: The compound has been shown to activate caspase pathways leading to apoptosis in cancer cells. Molecular docking studies suggest strong binding affinity to the Bcl-2 protein, a key regulator of apoptosis .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Bacterial Inhibition: In vitro tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL against Staphylococcus aureus .
- Mechanism of Action: Its antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with DNA replication .
Case Studies and Research Findings
A summary of notable studies on the biological activity of this compound is presented in the following table:
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
5,7-dimethyl-N-(3-methylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-11-5-4-6-14(8-11)20-19(22)17-10-15(21)18-13(3)7-12(2)9-16(18)23-17/h4-10H,1-3H3,(H,20,22) |
InChI Key |
KVRWRCGNEPBHFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C |
Origin of Product |
United States |
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